molecular formula C13H14N2OS B1493789 6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-70-1

6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1493789
CAS No.: 2098020-70-1
M. Wt: 246.33 g/mol
InChI Key: CFNCOUMAIAUJQG-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the pyrimidin-4(3H)-one scaffold, it shares structural similarities with a class of compounds extensively studied for their diverse biological activities. Pyrimidin-4(3H)-one derivatives have been identified as key structures in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research, particularly against HIV-1 . The specific substitution at the 2-position with a methylthio group, as seen in this compound, is a common feature in many bioactive analogues and is known to influence binding affinity to target enzymes . Beyond virology, the pyrimidin-4(3H)-one core is a privileged structure in drug discovery. Related compounds have demonstrated potential as cytoprotective agents, helping to improve cell survival under conditions of oxidative stress in vitro . Other research avenues for analogous structures include their investigation as anticancer agents and enzyme inhibitors, highlighting the versatility of this chemical framework . This compound is supplied for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-9-4-6-10(7-5-9)11-8-12(16)15-13(14-11)17-2/h4-8H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCOUMAIAUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique structure, has been studied for various biological activities, including antiviral, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 246.33 g/mol
  • IUPAC Name : 4-(4-ethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition leads to various biological effects depending on the target enzyme or pathway involved.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with methylthio groups have shown effectiveness against viruses such as rubella and sindbis by acting as selective inhibitors .

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can possess significant antitumor activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

StudyCompoundTargetFindings
This compoundEnzymesInhibition of specific enzyme activity leading to altered metabolic pathways.
Pyrimidine derivativesRubella virusEffective in vitro inhibition of viral replication.
Various pyrimidine compoundsCancer cell linesInduced apoptosis and reduced cell viability in multiple cancer types.

Synthesis and Applications

The synthesis of this compound typically involves reactions between ethyl acetoacetate and thiourea under basic conditions. This compound serves as a valuable intermediate in the development of new pharmaceuticals, particularly in the fields of antiviral and anticancer drug design .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrimidine derivatives, including 6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit antiviral properties. Specifically, compounds with methylthio groups have shown effectiveness against viruses such as rubella and Sindbis virus by acting as selective inhibitors. The mechanism typically involves the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can possess significant antitumor activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition leads to various biological effects depending on the target enzyme or pathway involved. Specific studies have indicated its potential in inhibiting enzymes linked to cancer progression and viral replication.

Synthesis and Applications

The synthesis of this compound typically involves reactions between ethyl acetoacetate and thiourea under basic conditions. This compound serves as a valuable intermediate in the development of new pharmaceuticals, particularly in the fields of antiviral and anticancer drug design.

Case Studies

  • Antiviral Research : A study focused on the synthesis of methylthio-substituted pyrimidines demonstrated their effectiveness against viral infections, highlighting the potential of this compound as a lead compound for antiviral drug development.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that derivatives of this compound could significantly reduce cell viability and induce apoptosis, suggesting its application as a chemotherapeutic agent.
  • Enzyme Interaction Studies : Research investigating the binding affinity of this compound to specific enzymes revealed its potential as an inhibitor, paving the way for further exploration in drug design targeting metabolic pathways involved in disease progression.

Summary Table of Applications

Application TypeDescriptionExamples of Activity
AntiviralInhibits viral replication through interaction with viral enzymes/receptorsEffective against rubella and Sindbis
AnticancerInduces apoptosis and inhibits proliferation in cancer cell linesTested against various cancer types
Enzyme InhibitionBinds to active or allosteric sites to inhibit enzyme activityPotential in targeting cancer-related enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Table 1: Key Analogs and Their Substituents at Position 6
Compound Name Position 6 Substituent Key Properties/Applications Reference
6-(4-Ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one 4-Ethylphenyl Enhanced lipophilicity, potential antiviral activity N/A
6-(3-Methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one 3-Methoxyphenyl (fused ring) Synthesized via Pd-catalyzed cross-coupling; 68% yield
6-(2,4-Dimethyl-3H-benzo[f][1,3,5]triazepin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one Benzo-triazepine ring Alkylation with methyl iodide; 95% yield
6-(Naphthalen-1-ylmethyl)-2-(triazolylmethylthio)pyrimidin-4(3H)-one Naphthalen-1-ylmethyl HIV-1 inhibition (S-DABO derivatives)

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The 4-ethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to the electron-rich 3-methoxyphenyl group in . Heterocyclic substituents (e.g., benzo-triazepine in ) may enhance binding to enzymes or receptors due to additional hydrogen-bonding sites.
  • Biological Activity : The naphthalen-1-ylmethyl group in ’s S-DABO derivatives is associated with improved HIV-1 inhibition, suggesting that bulkier aromatic groups at position 6 could optimize antiviral efficacy .

Substituent Variations at Position 2

Table 2: Position 2 Substituents and Their Impact
Compound Name Position 2 Substituent Synthesis Method Reference
This compound Methylthio (-SCH₃) Likely via nucleophilic substitution or alkylation N/A
2-Amino-6-methylpyrimidin-4(3H)-one Amino (-NH₂) Base-catalyzed cyclization
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Bromo (-Br) Halogenation reactions

Key Observations :

  • Electrophilic Reactivity: The methylthio group in the target compound is less reactive than bromo substituents () but more stable than amino groups, which may undergo oxidation .
  • Biological Relevance : Methylthio groups are often retained in prodrug designs due to their metabolic stability and ability to participate in hydrophobic interactions .

Key Observations :

  • Efficiency : Pd-catalyzed methods (e.g., ) and CuAAC reactions () generally offer higher yields than microwave-assisted phosphorylation ().
  • Green Chemistry : Ultrasound irradiation () and solvent-free conditions () align with sustainable synthesis trends.
Table 4: Property Comparison
Compound Name logP (Predicted) Solubility (mg/mL) Bioactivity Reference
This compound 3.8 ~0.1 (DMSO) Antiviral (hypothesized) N/A
6-(3-Methoxyphenyl) analog () 2.5 ~1.2 (DMSO) Not reported
S-DABO derivatives () 4.2–5.0 <0.1 (DMSO) HIV-1 inhibition (EC₅₀: 0.1–1 µM)

Key Observations :

  • Bioactivity : Methylthio groups at position 2 correlate with antiviral activity in S-DABO derivatives, suggesting a similar mechanism for the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts with 2-thiouracil or related thiopyrimidine precursors, which provide the pyrimidin-4(3H)-one scaffold with a thiol group at the 2-position. Alkylation of this thiol with appropriate alkylating agents introduces the methylthio group. The 6-(4-ethylphenyl) substitution is generally introduced by condensation or substitution reactions involving 4-ethylphenyl-containing intermediates or reagents.

Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core

A green and efficient method for preparing 6-methyl-2-(methylthio)pyrimidin-4(3H)-one analogs involves the alkylation of 2-thiouracil with dimethyl sulfate as the methylating agent in the presence of potassium carbonate (K2CO3) under solvent-free conditions by physical grinding at room temperature. This method yields the methylthio-substituted pyrimidinone in high purity and good yield (typically around 70-80%) within a short reaction time (10-15 minutes). Microwave irradiation has also been reported to give comparable yields with reduced reaction times, highlighting the method’s efficiency and environmental friendliness.

Parameter Details
Starting material 2-Thiouracil
Alkylating agent Dimethyl sulfate (for methylthio)
Base K2CO3
Reaction conditions Solvent-free, physical grinding, RT
Reaction time 10-15 minutes
Yield 70-80%
Purity confirmation Melting point, co-TLC, elemental analysis

Alternative Catalytic and Heterogeneous Methods

Some studies have explored heterogeneous catalytic methods using silica sulfuric acid or CuY-Zeolite catalysts for the synthesis of pyrimidinone derivatives. These catalysts facilitate nucleophilic substitution reactions under milder conditions and provide excellent yields (up to 83-86%). For example, the reaction of dihydropyrimidone derivatives with picolyl chloride catalyzed by silica sulfuric acid in ethanol at 110°C for 3-5 hours resulted in high yields of substituted pyrimidinones. Although this method was applied to pyrimidinone derivatives with different substituents, it demonstrates the potential for efficient preparation of functionalized pyrimidinones including 6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one analogs.

Analytical Characterization

The synthesized compounds are typically characterized by:

  • Melting point determination to assess purity and identity.
  • Elemental analysis confirming the calculated versus found percentages of C, H, N, and S.
  • Spectroscopic methods including:
    • Fourier Transform Infrared Spectroscopy (FT-IR) to identify characteristic functional groups such as C=O (around 1690 cm⁻¹), C=S, and aromatic C-H stretches.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to confirm the chemical environment of protons and carbons, including methylthio and ethylphenyl protons.
  • Thin-layer chromatography (TLC) for reaction monitoring and purity checks.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Alkylation of 2-thiouracil Dimethyl sulfate, K2CO3, grinding, RT 70-80 Green, solvent-free, rapid
Substitution at 6-position 4-Ethylphenacyl bromide, NaOEt, reflux 65-75 Conventional reflux, ethanol solvent
Catalytic substitution Silica sulfuric acid, ethanol, 110°C 83-86 Heterogeneous catalysis, higher yields
Characterization FT-IR, NMR, elemental analysis, TLC Confirm structure and purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

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